molecular formula C16H16N2 B5646544 N-phenyl-4,5-dihydro-3H-1-benzazepin-2-amine CAS No. 142997-87-3

N-phenyl-4,5-dihydro-3H-1-benzazepin-2-amine

Cat. No. B5646544
CAS RN: 142997-87-3
M. Wt: 236.31 g/mol
InChI Key: LMKYXBWUCQEVEF-UHFFFAOYSA-N
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Description

N-phenyl-4,5-dihydro-3H-1-benzazepin-2-amine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. It belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring system with nitrogen and other substituents. These compounds are notable for their diverse chemical reactivity and physical properties, making them valuable for various scientific studies.

Synthesis Analysis

The synthesis of benzazepine derivatives often involves the construction of the seven-membered ring via cyclization reactions. For example, Ackerman et al. (1972) demonstrated the spontaneous transformation of 3-phenyl-3-(2-aminoethyl)phthalide into 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, which undergo dehydration to form 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-ones under certain conditions (Ackerman, Horning, & Muchowski, 1972). This method illustrates one of the synthetic pathways to benzazepine derivatives, highlighting the versatility and complexity of synthesizing these compounds.

Molecular Structure Analysis

The molecular structure of benzazepines, including N-phenyl-4,5-dihydro-3H-1-benzazepin-2-amine, is characterized by the presence of a seven-membered heterocyclic ring. Structural analyses often involve spectroscopic techniques and X-ray crystallography to determine the conformation and substitution pattern on the benzazepine core. Li et al. (2012) studied the molecular structure of a related compound, showing how intermolecular hydrogen bonding can influence the overall conformation and stability of benzazepine derivatives (Li, Liu, Ma, & Dong, 2012).

Chemical Reactions and Properties

Benzazepines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, due to the reactive nature of the seven-membered ring and the presence of nitrogen. The chemical properties of these compounds can be modified by introducing different substituents, which can affect their reactivity and interaction with other molecules. For instance, the synthesis of functionalized benzazepine derivatives demonstrates the potential for creating a wide range of compounds with diverse chemical properties (Cobb, Nanthakumar, Rutkowske, & Uehling, 2004).

properties

IUPAC Name

N-phenyl-4,5-dihydro-3H-1-benzazepin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)18-16/h1-5,7,9-11H,6,8,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYXBWUCQEVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N=C(C1)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257391
Record name 4,5-Dihydro-N-phenyl-3H-1-benzazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-N-phenyl-3H-1-benzazepin-2-amine

CAS RN

142997-87-3
Record name 4,5-Dihydro-N-phenyl-3H-1-benzazepin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142997-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-N-phenyl-3H-1-benzazepin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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